![molecular formula C10H11N3O B2453670 7,8,9,10-四氢吡嗪并[1,2-b]吲唑-1(2H)-酮 CAS No. 941886-70-0](/img/structure/B2453670.png)

7,8,9,10-四氢吡嗪并[1,2-b]吲唑-1(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

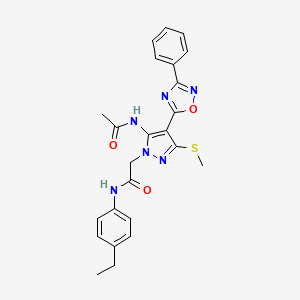

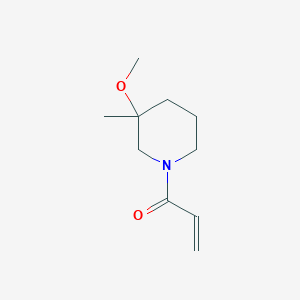

The compound “7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one” is a chemical compound with the molecular formula C16H20N4O2 . It is used in research and development .

Synthesis Analysis

The synthesis of indazoles, which includes “7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one”, can be achieved through various methods. One such method involves 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes . Another method involves the electrochemical radical Csp2–H/N–H cyclization of arylhydrazones .Molecular Structure Analysis

The molecular structure of “7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one” can be confirmed by its molecular formula C16H20N4O2 .Chemical Reactions Analysis

The chemical reactions involving “7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one” can include the electrochemical radical Csp2–H/N–H cyclization of arylhydrazones .Physical And Chemical Properties Analysis

The physical and chemical properties of “7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one” can be inferred from its molecular formula C16H20N4O2 .科学研究应用

Synthesis of Novel Pyrazinoindolones An efficient base-mediated/metal-free approach has been developed for the synthesis of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide derivatives via intramolecular indole N–H alkylation of novel bis-amide Ugi-adducts . This method is practical and highly regioselective for the preparation of new polycyclic functionalized pyrazino derivatives .

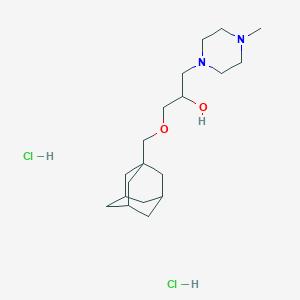

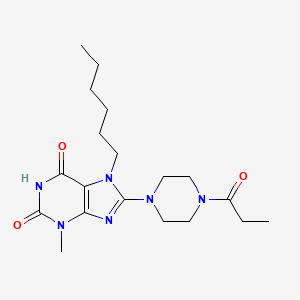

Multi-Target Drugs Substituted benzyl or phenethyl residues were attached to the N8 of the resulting 1,3-dialkyl-tetrahydropyrazino[2,1-f]purinediones with the aim to obtain multi-target drugs that block human A1 and A2A adenosine receptors (ARs) and monoaminoxidase B (MAO-B) . This approach has potential for the treatment of neurodegenerative diseases, particularly Parkinson’s disease .

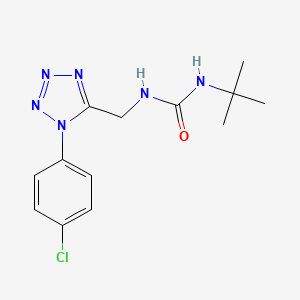

Synthetic Approaches to 1H- and 2H-Indazoles The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . This review article gives a brief outline of optimized synthetic schemes with relevant examples .

Biological Potential of Indole Derivatives Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain indazole structural motif .

Water Solubility The compound “1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one” is known for its water solubility . This property makes it a suitable candidate for various applications in pharmaceutical and chemical industries .

Chemical Properties This compound has a molecular weight of 213.71 and is typically stored at room temperature . It is usually available in powder form .

作用机制

Target of Action

It is known that indazole derivatives, which are structurally similar to this compound, have been drawing attention in medicinal chemistry as kinase inhibitors .

Mode of Action

Indazole derivatives, which are structurally similar, are known to inhibit kinases . Kinase inhibitors work by blocking the action of kinases, enzymes that add a phosphate group to other proteins in cells. This can affect cell signaling pathways and potentially stop cancer cells from growing.

Biochemical Pathways

Kinase inhibitors, like indazole derivatives, can affect the pi3k/akt signaling pathway . This pathway is important for cell survival and growth, and its deregulation can lead to a variety of tumors .

Result of Action

Kinase inhibitors, like indazole derivatives, can potentially stop cancer cells from growing by affecting cell signaling pathways .

属性

IUPAC Name |

7,8,9,10-tetrahydro-2H-pyrazino[1,2-b]indazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-10-9-7-3-1-2-4-8(7)12-13(9)6-5-11-10/h5-6H,1-4H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKBERUHRFHVMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN3C=CNC(=O)C3=C2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2453592.png)

![1-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2453599.png)

![tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate](/img/structure/B2453608.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2453609.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2453610.png)